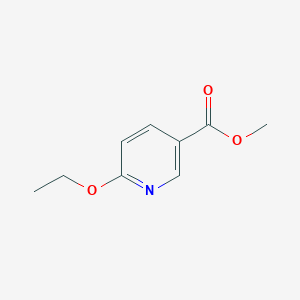

Methyl 6-ethoxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-ethoxynicotinate is an organic compound with the molecular formula C9H11NO3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and an ethoxy group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 6-ethoxynicotinate can be synthesized through the esterification of 6-ethoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ethoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted nicotinates with various functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 6-ethoxynicotinate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties: Studies have shown that this compound exhibits potential antimicrobial effects against various pathogens, suggesting its application in developing new antimicrobial agents.

- Anti-inflammatory Effects: this compound has been investigated for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

- Neuroprotective Effects: Preliminary research indicates that this compound may interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission and neuroprotection.

Pharmaceutical Development

The compound is being explored for its potential role in drug development, particularly as a lead compound for designing novel therapeutic agents targeting neurological and inflammatory conditions. Its derivatives may offer enhanced efficacy or reduced side effects compared to existing medications.

-

Study on Antimicrobial Activity:

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results demonstrated significant inhibition of growth, indicating its potential as a new antimicrobial agent. -

Research on Anti-inflammatory Mechanisms:

Another study investigated the anti-inflammatory properties of this compound through in vitro assays. The findings revealed that this compound effectively reduced the expression of pro-inflammatory cytokines, suggesting its therapeutic potential in managing inflammatory diseases. -

Neuroprotective Effects Evaluation:

A recent study focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that treatment with this compound improved cognitive function and reduced neuronal damage, supporting its use in neuroprotective therapies .

Mécanisme D'action

The mechanism of action of methyl 6-ethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzymatic activities and receptor interactions. The compound may influence various biochemical pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Methyl nicotinate: A methyl ester of nicotinic acid, similar in structure but without the ethoxy group.

Ethyl nicotinate: An ethyl ester of nicotinic acid, differing by the ester group.

6-Methylnicotinate: A derivative with a methyl group at the sixth position instead of an ethoxy group.

Uniqueness: Methyl 6-ethoxynicotinate is unique due to the presence of both a methoxy and an ethoxy group, which may confer distinct chemical and biological properties compared to its analogs

Activité Biologique

Methyl 6-ethoxynicotinate is a derivative of nicotinic acid and has garnered attention for its biological activities, particularly in the context of vasodilation and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

This compound is an ester formed from nicotinic acid and ethanol. The compound exhibits lipophilic properties, which facilitate its absorption through biological membranes. Upon topical application, it is believed to undergo hydrolysis, releasing nicotinic acid, which is known to induce vasodilation.

Mechanism of Action:

- Vasodilation: this compound acts as a peripheral vasodilator, enhancing local blood flow. This effect is primarily attributed to the release of prostaglandins, particularly prostaglandin D2, which mediates vascular smooth muscle relaxation .

- Absorption and Distribution: The compound demonstrates rapid skin penetration, with studies indicating that 80-90% can permeate the skin barrier effectively. In animal models, it is concentrated in the liver, kidneys, and adipose tissue .

Vasodilatory Response

A significant body of research has focused on the vasodilatory effects of this compound. In clinical studies involving human subjects with generalized social phobia, the compound was applied topically at varying concentrations (0.1 mM to 10 mM). The results indicated a dose-dependent increase in blood flow, demonstrating its efficacy in inducing vasodilation .

| Concentration (mM) | Blood Flow Increase (ΔF) | Statistical Significance |

|---|---|---|

| 0.1 | Low | Not significant |

| 0.5 | Moderate | Not significant |

| 1 | Significant | P < 0.05 |

| 10 | High | P < 0.01 |

Cytotoxicity Studies

Recent studies have also investigated the cytotoxic effects of this compound on various cell lines. In vitro assays showed that while the compound exhibits some cytotoxicity at higher concentrations, it remains relatively safe at therapeutic doses .

Combination Therapy

A randomized controlled trial examined the efficacy of a topical formulation combining comfrey root extract with this compound compared to this compound alone and a placebo. The study enrolled over 350 patients and demonstrated that the combination therapy provided superior relief in pain management due to enhanced local circulation .

Adverse Effects

While generally well-tolerated, some adverse effects associated with this compound include localized erythema and irritation at the application site. These effects are typically transient and resolve shortly after discontinuation of use .

Propriétés

IUPAC Name |

methyl 6-ethoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(6-10-8)9(11)12-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMANZDRAMOQNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.